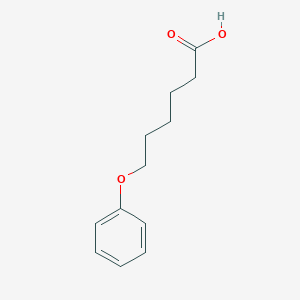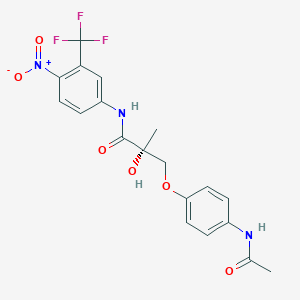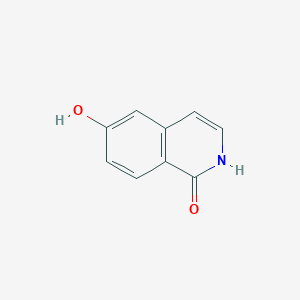
6-hydroxyisoquinolin-1(2H)-one
概要
説明
6-hydroxyisoquinolin-1(2H)-one (6-HIQ) is a naturally occurring compound found in a variety of plants, including the bark of the magnolia tree. It is a member of the isoquinoline family, which includes several biologically active compounds. 6-HIQ is a versatile compound that has been studied for its potential applications in medicine and scientific research.
科学的研究の応用
Antioxidant Activity and Methodology
6-Hydroxyisoquinolin-1(2H)-one, along with its structural analogs, plays a significant role in antioxidant research. Analytical methods for determining antioxidant activity highlight the importance of various assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test, which assess the antioxidant capacity of compounds like 6-hydroxyisoquinolin-1(2H)-one. These methods are essential in understanding the chemical reactions, kinetics, or equilibrium states through spectrophotometry, indicating the compound's potential in antioxidant analysis or determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Neuroprotection and Antiaddictive Properties
Research has shown that certain isoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, exhibit neuroprotective, antiaddictive, and antidepressant-like activities. These compounds, closely related to 6-hydroxyisoquinolin-1(2H)-one, demonstrate potential therapeutic effects through the activation of the monoaminergic system, inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. Such findings indicate the significance of isoquinoline derivatives in addressing neurodegenerative diseases, depression, and substance addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Enzymatic Remediation of Organic Pollutants
The enzymatic treatment of organic pollutants in wastewater has gained attention, with enzymes such as laccases and peroxidases being used in the presence of redox mediators to enhance the degradation efficiency of recalcitrant compounds. This approach underscores the application of 6-hydroxyisoquinolin-1(2H)-one derivatives in environmental remediation, offering an innovative solution for the treatment of aromatic compounds in industrial effluents. The combination of enzymes and redox mediators, including compounds structurally related to 6-hydroxyisoquinolin-1(2H)-one, is expected to play a crucial role in future remediation efforts (Husain & Husain, 2007).
作用機序
Target of Action
The primary target of 6-hydroxyisoquinolin-1(2H)-one is the phytopathogen Pythium recalcitrans . This compound has been synthesized and tested for its antioomycete activity against this pathogen, showing superior results compared to other antifungal agents .
Mode of Action
The mode of action of 6-hydroxyisoquinolin-1(2H)-one involves the disruption of the biological membrane systems of P. recalcitrans . This disruption likely leads to the death of the pathogen, thus exhibiting its antioomycete activity.
Biochemical Pathways
recalcitrans . This interference could potentially affect multiple biochemical pathways within the pathogen, leading to its death.
Result of Action
The result of the action of 6-hydroxyisoquinolin-1(2H)-one is the effective control of the phytopathogen P. recalcitrans. In vitro tests showed that the compound had a high potency against P. recalcitrans, with an EC50 value of 14 mM . Moreover, in vivo tests showed a preventive efficacy of 75.4% at a dose of 2.0 mg/pot .
特性
IUPAC Name |
6-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJZYOIXXVVQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440979 | |
| Record name | 6-hydroxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxyisoquinolin-1(2H)-one | |
CAS RN |
252061-78-2 | |
| Record name | 6-hydroxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
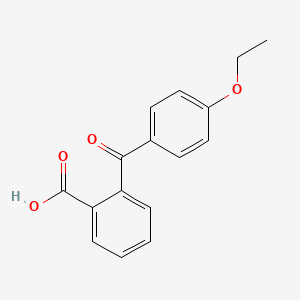
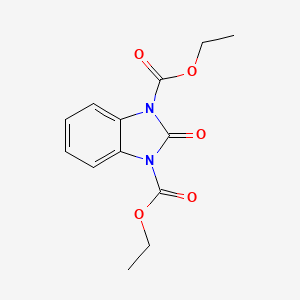


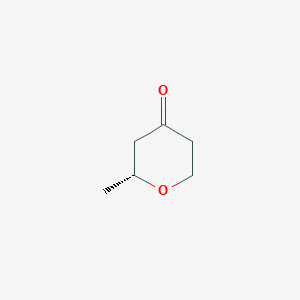

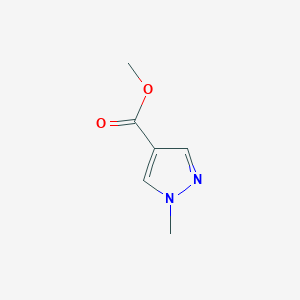


![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
